Methylene Linker: Conformational Flexibility Advantage
The presence of a methylene (–CH₂–) linker between the 5-bromopyridine ring and the piperazine nitrogen distinguishes the target compound from directly linked analogs such as 1-(5-bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0) . This structural feature introduces an additional rotatable bond, increasing conformational flexibility and altering the spatial orientation of the aromatic ring relative to the piperazine core . The molecular weight difference between the target compound (284.20 g/mol) and the directly linked analog (270.17 g/mol) is 14.03 g/mol, corresponding precisely to the mass of the methylene group .
| Evidence Dimension | Molecular Weight and Rotatable Bond Count |
|---|---|
| Target Compound Data | 284.20 g/mol; 3 rotatable bonds (estimated) |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0): 270.17 g/mol; 2 rotatable bonds (estimated) |
| Quantified Difference | ΔMW = 14.03 g/mol (methylene group mass); Δ Rotatable Bonds = +1 |
| Conditions | Structural comparison based on published molecular formulas and IUPAC names |
Why This Matters
Conformational flexibility directly impacts ligand–protein binding entropy and poses a key variable in SAR campaigns; the presence of a methylene linker may enable binding modes inaccessible to the more rigid directly linked analog.
